molecular formula C7H6BrIO2S B8477884 4-Bromo-1-iodo-2-(methylsulfonyl)benzene

4-Bromo-1-iodo-2-(methylsulfonyl)benzene

Cat. No. B8477884
M. Wt: 361.00 g/mol
InChI Key: QIYXNJLQCIVMAK-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A suspension of 1-iodo-2-(methylsulfonyl)benzene (Intermediate 201; 1.45 g; 5.14 mmol) in conc. H2SO4 (4 mL) was treated with N-bromosuccinimide (1.01 g; 5.65 mmol) and the resulting mixture was stirred for 4 h. The reaction mixture was carefully poured on crushed ice and extracted with EtOAc. The organic phase was washed twice with NaOH 0.1 N and brine, dried over MgSO4, filtered and concentrated to dryness affording the title compound as a white solid (1.6 g, 86%).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([CH3:11])(=[O:10])=[O:9].[Br:12]N1C(=O)CCC1=O>OS(O)(=O)=O>[Br:12][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[C:3]([S:8]([CH3:11])(=[O:9])=[O:10])[CH:4]=1

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
IC1=C(C=CC=C1)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC=C1)S(=O)(=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
1.01 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was carefully poured
CUSTOM
Type
CUSTOM
Details
on crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed twice with NaOH 0.1 N and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)I)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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